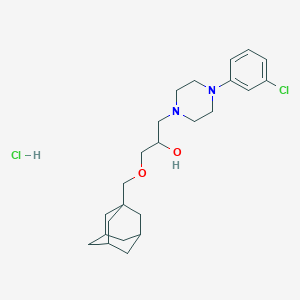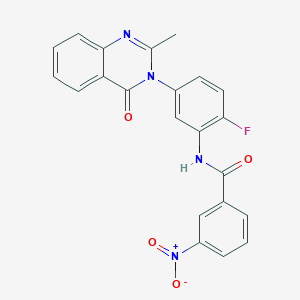
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide, also known as FN1, is a small molecule inhibitor that has shown promising results in various scientific research studies.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Quinazoline Derivatives : Studies have explored the synthesis of various quinazoline antifolates with modifications in the benzoyl ring, demonstrating their potential in inhibiting thymidylate synthase and cell growth in culture. These include analogs like 2-methyl-3,4-dihydro-4-oxoquinazoline, indicating the versatile synthetic applications of similar compounds (Marsham et al., 1990).
One-Pot Synthesis Methods : Research has also focused on simplified one-pot synthesis methods for creating 2-substituted quinazolin-4(3H)-ones from 2-nitrobenzamides, which can be related to the synthesis of compounds like N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide (Angel H. Romero et al., 2013).
Antibacterial Properties of Fluoroquinolones : Fluoroquinolones, with structures similar to this compound, have been studied for their potent antibacterial activities against a range of bacteria, highlighting the potential use of such compounds in the development of new antibacterial agents (Y. Kuramoto et al., 2003).
Chemical Properties and Applications
Ni(II) Complexes with Quinazoline Ligands : The synthesis and characterization of nickel (II) complexes with quinazoline-type ligands demonstrate the potential of these compounds in creating metal-organic frameworks for various applications, including antimicrobial studies (Lan‐Qin Chai et al., 2017).
Iron-Catalyzed Synthesis : Iron-catalyzed methods for the synthesis of quinazolinones, similar to the structure of the compound , have been explored, showing the utility of iron as a catalyst in organic synthesis processes (Huamin Wang et al., 2013).
Pd-Catalyzed Formation of Quinazolinones : The palladium-catalyzed formation of quinazolinones from benzyl alcohols and aminobenzamides is another example of the chemical versatility and potential applications of compounds structurally related to this compound (Hidemasa Hikawa et al., 2012).
Imaging and Diagnostic Applications
- PET Imaging with Fluorine-18-Labeled Analogs : The development of fluorine-18-labeled benzamide analogs for PET imaging of sigma2 receptor status in solid tumors demonstrates the potential diagnostic applications of fluorinated compounds, which may include structures similar to the compound (Z. Tu et al., 2007).
properties
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O4/c1-13-24-19-8-3-2-7-17(19)22(29)26(13)15-9-10-18(23)20(12-15)25-21(28)14-5-4-6-16(11-14)27(30)31/h2-12H,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAPVQPYHDDPGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


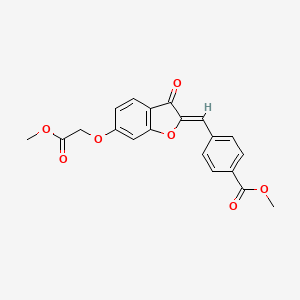
![(4-Cyclobutylidenepiperidin-1-yl)-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2732632.png)
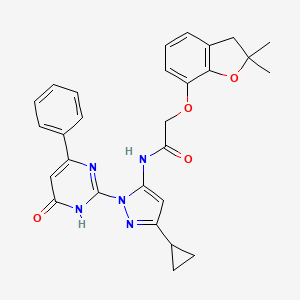
![3-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2732635.png)
![3-[(3,4-Dimethoxyphenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2732636.png)
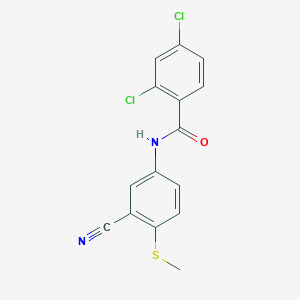
![4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine](/img/structure/B2732638.png)
![13-Methyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2732639.png)
![4-Ethyl-1,6-dioxaspiro[2.5]octane](/img/structure/B2732642.png)
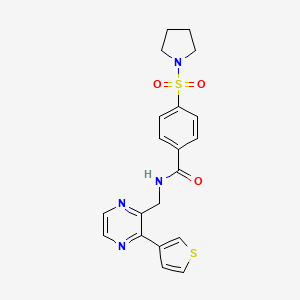

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2732648.png)
